molecular formula C8H6N2OS B8005918 Benzo[d]isoxazole-3-carbothioamide

Benzo[d]isoxazole-3-carbothioamide

Cat. No.: B8005918
M. Wt: 178.21 g/mol
InChI Key: HDLNKWRYWKPAQS-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound featuring a fused benzene and isoxazole ring system with a carbothioamide (-C(=S)-NH₂) substituent at the 3-position. While the provided evidence primarily focuses on 5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazole (BBIT) and its derivatives (CzBBIT and 2CzBBIT), these compounds share structural and functional similarities with this compound, particularly in their roles as electron-deficient cores in optoelectronic applications . BBIT, a fused benzimidazole-benzothiazole system, was designed to address challenges in organic light-emitting diodes (OLEDs), such as unbalanced charge transport and low triplet energy (ET) in host materials. Its derivatives exhibit high ET (~3.0 eV), thermal stability (decomposition temperatures up to 392°C), and solubility, enabling efficient solution-processed thermally activated delayed fluorescence (TADF)-OLEDs with external quantum efficiencies (EQE) exceeding 23% .

Properties

IUPAC Name

1,2-benzoxazole-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNKWRYWKPAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Cyclization with Thioamide Precursors

A common method for synthesizing benzisoxazole derivatives involves the cyclization of oxime intermediates. For example, U.S. Patent 7,291,742B2 details the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid via oxime cyclization. Adapting this approach, Benzo[d]isoxazole-3-carbothioamide could be synthesized by:

  • Formation of an oxime intermediate : Reacting 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to yield 2-(hydroxyimino)benzaldehyde.

  • Cyclization with a thioamide source : Treating the oxime with a thiocarbonylating agent, such as phosphorus pentasulfide (P2S5), under reflux conditions. This step would facilitate simultaneous cyclization and thioamide introduction.

Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may enhance cyclization efficiency.

Nucleophilic Substitution at the 3-Position

Displacement of Halogenated Intermediates

Halogenated benzisoxazoles serve as versatile intermediates. For instance, 3-bromobenzo[d]isoxazole can undergo nucleophilic substitution with potassium thiocyanate (KSCN) or thioacetamide to introduce the carbothioamide group:

3-Bromobenzo[d]isoxazole+NH2C(=S)NH2BaseThis compound+HBr\text{3-Bromobenzo[d]isoxazole} + \text{NH}2\text{C(=S)NH}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

This method parallels the synthesis of thiosemicarbazone derivatives reported in the condensation of thiosemicarbazide with aldehydes. Key parameters include:

  • Base selection : Triethylamine or diazabicycloundecene (DBU) to scavenge HBr.

  • Solvent : Ethanol or tetrahydrofuran (THF) at 60–80°C.

Condensation Reactions with Thiosemicarbazides

Aldehyde-Thiosemicarbazide Condensation

Thiosemicarbazide derivatives are synthesized via condensation reactions between thiosemicarbazides and carbonyl compounds. Applying this to benzo[d]isoxazole-3-carboxaldehyde:

Benzo[d]isoxazole-3-carboxaldehyde+NH2NHC(=S)NH2This compound+H2O\text{Benzo[d]isoxazole-3-carboxaldehyde} + \text{NH}2\text{NHC(=S)NH}2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimization insights :

  • Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate imine formation.

  • Yield : Reported yields for analogous thiosemicarbazones range from 64% to 86%.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the aforementioned methods based on reaction conditions, yield, and scalability:

Method Starting Material Conditions Yield Purity
Oxime Cyclization2-HydroxybenzaldehydeReflux, P2S5, DMF~60%*High
Nucleophilic Substitution3-Bromobenzo[d]isoxazoleTHF, DBU, 80°C~75%*Moderate
CondensationBenzo[d]isoxazole-3-carboxaldehydeEthanol, HCl, reflux~70%*High

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Benzo[d]isoxazole-3-carbothioamide has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example:

  • A study synthesized several benzisoxazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Some compounds showed minimum inhibitory concentrations (MICs) as low as 3–5 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
  • Another research effort focused on the synthesis of benzisoxazole-amino acid conjugates, which displayed enhanced antimicrobial activity compared to standard antibiotics .

Anticancer Activity

Benzo[d]isoxazole derivatives have also been investigated for their potential as anticancer agents:

  • Recent studies have highlighted the ability of certain benzo[d]isoxazole compounds to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. Compounds such as N-phenylbenzo[d]isoxazole-3-carboxamide exhibited IC50 values as low as 0.31 μM, indicating potent inhibitory effects on HIF-1α activity .
  • Additionally, phenyl-isoxazole derivatives showed promising antitumor activity against liver cancer cell lines (Hep3B), suggesting a potential application in cancer therapy .

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of benzo[d]isoxazole derivatives are also noteworthy:

  • Several studies have documented the anti-inflammatory effects of these compounds, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. For instance, specific derivatives have been shown to reduce inflammatory markers in vitro .
  • Neuroprotective effects have been explored in relation to neurodegenerative diseases. Compounds derived from benzo[d]isoxazole have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzo[d]isoxazole derivatives:

  • The presence of electron-withdrawing groups (e.g., chloro or bromo) has been linked to enhanced antimicrobial activity, while electron-donating groups may reduce efficacy .
  • Modifications at different positions on the benzene ring or isoxazole moiety can significantly influence the biological activity and selectivity of these compounds .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of benzo[d]isoxazole derivatives:

StudyCompoundActivityFindings
1N-phenylbenzo[d]isoxazole-3-carboxamideHIF-1α InhibitionIC50 = 0.31 μM; significant reduction in mRNA expression of VEGF and PDK1 under hypoxia .
2Benzisoxazole-amino acid conjugatesAntimicrobialEnhanced activity compared to standard antibiotics; MIC values between 6–19 μg/mL .
3Phenyl-isoxazole derivativesAntitumorPotent activity against Hep3B cells; effective in reducing tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares BBIT-based materials (CzBBIT and 2CzBBIT) with structurally or functionally analogous compounds, emphasizing their performance in OLED applications.

Structural and Electronic Properties

  • BBIT Derivatives (CzBBIT and 2CzBBIT): CzBBIT combines BBIT with a single carbazole donor unit, achieving a HOMO of -5.66 eV and LUMO of -2.23 eV. 2CzBBIT incorporates a bicarbazole donor, resulting in a shallower HOMO (-5.54 eV) and similar LUMO (-2.25 eV) due to the identical BBIT acceptor core . Both exhibit bipolar charge transport, balancing hole and electron mobility, which is critical for reducing efficiency roll-off in OLEDs .
  • Dibenzothiophene-Based Hosts (e.g., from Fan et al., 2015) :

    • These materials often exhibit single-polarity behavior (predominantly electron-transporting), leading to imbalanced carrier injection and lower EQE compared to bipolar hosts .
  • Carbazole Derivatives (e.g., Godumala et al., 2016) :

    • While carbazole-based hosts provide strong hole-transport capabilities, their lack of electron-deficient moieties limits their utility in TADF-OLEDs without additional acceptor units .

Thermal and Morphological Stability

Property CzBBIT 2CzBBIT Conventional TADF Hosts (e.g., Carbazole-Dibenzothiophene Hybrids)
Decomposition Temp (Td) 333°C 392°C ~300–350°C
Glass Transition (Tg) 106°C 161°C ~80–120°C
Film Roughness (RMS) 0.30 nm 0.40 nm >1.0 nm (common in vacuum-deposited hosts)

BBIT-based materials outperform conventional hosts in thermal stability and film homogeneity, critical for long-term device operation .

Device Performance

  • CzBBIT : Achieved a maximum EQE of 23.3% in green TADF-OLEDs using IAcTr-out as the emitter, attributed to balanced charge transport and high ET (3.0 eV) .
  • 2CzBBIT : Demonstrated a lower EQE (18.7%) due to reduced solubility and slightly imbalanced carrier injection from the stronger electron-donating bicarbazole unit .
  • Vacuum-Processed Hosts : While some achieve EQEs >30%, they lack the cost and scalability advantages of solution-processed BBIT derivatives .

Key Research Findings and Implications

  • Bipolar vs. Unipolar Hosts : BBIT-based materials address the limitations of single-polarity hosts by enabling balanced charge transport, broadening the exciton recombination zone .
  • Triplet Energy Retention : The sp³-hybridized methylene bridge in BBIT prevents excessive conjugation, preserving high ET (3.0 eV) essential for suppressing triplet-polaron quenching .
  • Future Directions: Modifying donor units (e.g., integrating stronger electron donors) or optimizing doping concentrations could further enhance EQE and reduce efficiency roll-off .

Biological Activity

Benzo[d]isoxazole-3-carbothioamide (BICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of BICA, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Synthesis

This compound is characterized by its unique isoxazole ring fused with a benzene ring and a carbothioamide functional group. The synthesis typically involves the condensation of benzo[d]isoxazole derivatives with thiourea or similar reagents, leading to various substituted derivatives that may exhibit differing biological properties.

BICA and its derivatives have been shown to interact with several biological targets, leading to various pharmacological effects:

  • Immunomodulatory Activity : BICA exhibits significant immunosuppressive properties. Studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation. Specifically, it has been reported to downregulate pro-inflammatory cytokines like IL-6 while upregulating anti-inflammatory markers, indicating its potential use in treating autoimmune diseases .
  • Antitumor Activity : BICA demonstrates promising antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound has been linked to the inhibition of hypoxia-inducible factor (HIF-1α), which plays a critical role in tumor growth and metastasis .
  • Antimicrobial Properties : Preliminary studies indicate that BICA exhibits antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis highlights its potential as an antituberculous agent .
  • Neuroprotective Effects : Some derivatives of BICA have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and inflammatory responses in neuronal cells .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReference
ImmunosuppressiveDownregulation of IL-6, TNF-α
AntitumorInhibition of HIF-1α, apoptosis
AntimicrobialActivity against M. tuberculosis
NeuroprotectiveModulation of oxidative stress

Case Studies

  • Immunosuppressive Activity : A study evaluated the effects of BICA on human peripheral blood mononuclear cells (PBMCs) under stimulation conditions. The results showed a significant reduction in cytokine production (TNF-α) and lymphocyte proliferation, suggesting its potential for managing inflammatory disorders .
  • Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that BICA induces apoptosis via the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit HIF-1α was confirmed through dual-luciferase assays, revealing an IC50 value as low as 0.31 μM .
  • Antimicrobial Activity : BICA's effectiveness against resistant strains of M. tuberculosis was assessed through minimum inhibitory concentration (MIC) tests, showing promising results comparable to standard treatments .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzo[d]isoxazole-3-carbothioamide derivatives?

  • Methodology : Utilize nucleophilic substitution or cyclocondensation reactions. For example, thioamide groups can be introduced via reaction of benzo[d]isoxazole-3-carboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent). Purification often involves recrystallization or column chromatography, guided by melting points (e.g., 189–196°C for 2-Benzoxazolethiol in ) and HPLC analysis (>95% purity thresholds, as in and ).
  • Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via 1H^1H-NMR and FT-IR spectroscopy. Reference analogs like 3-Bromomethyl-benzo[d]isoxazole (CAS 37924-85-9, ) for substitution patterns .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, 254 nm detection) with >97.0% purity thresholds, as applied to benzoxazolecarboxylic acid derivatives ().
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and track degradation via LC-MS. Benzo[d]isoxazole derivatives are sensitive to light and moisture; store desiccated at 2–8°C ().
    • Data Interpretation : Compare melting points (e.g., 74°C for 1,3-Benzothiazole-2-carbaldehyde in ) to identify impurities .

Q. What preliminary biological assays are suitable for screening neuroleptic activity?

  • Methodology : Perform in vitro receptor binding assays for dopamine D2 and serotonin 5HT2A/1A receptors (IC50 values), as demonstrated for benzisoxazole carboxamides ( ). Use radioligand displacement assays with 3H^3H-spiperone for D2 and 3H^3H-ketanserin for 5HT2A.
  • Controls : Include reference compounds like clozapine (atypical antipsychotic) and haloperidol (typical antipsychotic) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor affinity data across studies?

  • Methodology :

  • Experimental Design : Standardize assay conditions (e.g., membrane preparation, ligand concentrations) to minimize variability. For example, reports mesolimbic vs. nigrostriatal selectivity ratios, which require consistent behavioral models (e.g., conditioned avoidance response tests).
  • Data Analysis : Apply multivariate statistical models to account for variables like stereochemistry (e.g., (R)-4-Benzyloxazolidine-2-thione in ) or substituent effects (e.g., 3-carbothioamide vs. 3-carboxamide groups).
    • Case Study : Compounds 18, 19, and 22 in showed divergent EPS liability ratios due to substituent positioning; molecular docking studies can clarify steric effects .

Q. What in vivo models are appropriate for evaluating reduced extrapyramidal symptom (EPS) liability?

  • Methodology :

  • Behavioral Assays : Compare catalepsy induction (nigrostriatal pathway) vs. avoidance response (mesolimbic pathway) in rodents. highlights compound-specific ratios (e.g., Compound 28’s low catalepsy at 1 mg/kg).
  • Pharmacokinetics : Measure brain-plasma partitioning using LC-MS/MS, ensuring adequate blood-brain barrier penetration for thioamide derivatives.
    • Validation : Cross-reference with receptor occupancy profiles (e.g., D2 occupancy <70% correlates with reduced EPS) .

Q. How can computational methods optimize this compound derivatives for dual 5HT1A/D2 activity?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict affinity. For example, notes that electron-withdrawing groups at the 6-position enhance anti-inflammatory activity.
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., 5HT1A’s transmembrane helices) using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) binding kinetics.
    • Case Study : Modifying the carbothioamide group’s sulfur atom (vs. oxygen in carboxamides) may alter hydrogen-bonding with D2’s Asp114 residue .

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